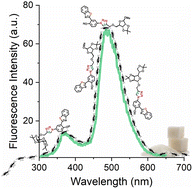Photoactive glycoconjugates with a very large Stokes shift: synthesis, photophysics, and copper(ii) and BSA sensing†
Organic & Biomolecular Chemistry Pub Date: 2023-11-06 DOI: 10.1039/D3OB01388J
Abstract
This study presents the synthesis of novel glycoconjugates by connecting benzazole and carbohydrate units with a 1,2,3-triazole linker. A simple synthetic route employing a copper(I) catalyzed azide–alkyne 1,3-dipolar cycloaddition (CuAAC) was utilized. The synthesized compounds exhibit excited-state intramolecular proton transfer (ESIPT), resulting in longer wavelength emission with a significantly large Stokes shift (∼10 000 cm−1). These compounds show potential as chemical sensors due to their ability to detect Cu2+ ions, causing a decrease in fluorescence emission (turn-off effect). Additionally, they demonstrate strong interaction with proteins, exemplified by their interaction with bovine serum albumin (BSA) as a model protein.


Recommended Literature
- [1] Self-assembled c-oriented Ni(OH)2 films for enhanced electrocatalytic activity towards the urea oxidation reaction†
- [2] Back cover
- [3] Statistical generation of training sets for measuring NO3−, NH4+ and major ions in natural waters using an ion selective electrode array†
- [4] Stoichiometric reactions of methylparathion with a palladium aryl oxime metallacycle
- [5] Epitaxial growth of GaN films on unconventional oxide substrates
- [6] Immobilisation and application of lipases in organic media
- [7] Efficient synthesis of silylated 2,2-difluorostyrene derivatives through Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes†
- [8] Dynamics of water and template molecules in the interlayer space of a layered aluminophosphate. Experimental inelastic neutron scattering spectra and molecular dynamics simulated spectra
- [9] Dual photoisomerization mechanism of azobenzene embedded in a lipid membrane†
- [10] An ultrasensitive electrochemical biosensor for microRNA-21 detection via AuNPs/GAs and Y-shaped DNA dual-signal amplification strategy†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 126840-22-0









